Product packaging for m-PEG4-phosphonic acid ethyl ester(Cat. No.:CAS No. 1872433-73-2)

m-PEG4-phosphonic acid ethyl ester

Cat. No.: B609264
CAS No.: 1872433-73-2
M. Wt: 328.34 g/mol
InChI Key: IJIFYTYZSWFMQQ-UHFFFAOYSA-N
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Description

m-PEG4-phosphonic acid ethyl ester is a PEG Linker.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H29O7P B609264 m-PEG4-phosphonic acid ethyl ester CAS No. 1872433-73-2

Properties

IUPAC Name

1-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29O7P/c1-4-19-21(14,20-5-2)13-12-18-11-10-17-9-8-16-7-6-15-3/h4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIFYTYZSWFMQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCOCCOCCOCCOC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201173715
Record name Phosphonic acid, P-3,6,9,12-tetraoxatridec-1-yl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201173715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1872433-73-2
Record name Phosphonic acid, P-3,6,9,12-tetraoxatridec-1-yl-, diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1872433-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, P-3,6,9,12-tetraoxatridec-1-yl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201173715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualizing Polyethylene Glycol Peg Linkers in Modern Research

Polyethylene (B3416737) glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units. chempep.com Their introduction in the 1970s marked a significant advancement in biological and chemical research, primarily due to their unique set of properties. chempep.com These linkers are highly valued for their water solubility, biocompatibility, flexibility, and low immunogenicity, making them ideal for a wide range of applications. chempep.combroadpharm.com

Initially used to extend the circulation time and reduce the immunogenicity of proteins, the application of PEG linkers has expanded considerably. chempep.com The development of monodisperse PEG linkers, which have a precise number of PEG units and a defined molecular weight, has enabled more exact bioconjugation strategies. broadpharm.com In modern research, PEG linkers are integral to drug delivery systems, where they can improve the pharmacokinetic properties of therapeutic molecules, leading to more effective and longer-lasting drug effects with reduced side effects. creativepegworks.com They are also crucial in the stabilization of proteins and enzymes, the functionalization of nanoparticles, and the modification of surfaces to enhance biocompatibility. creativepegworks.comyoutube.com The versatility of PEG linkers allows for their functionalization with various reactive groups, creating a diverse family of structures, including heterobifunctional linkers, that serve specific purposes in advanced chemical synthesis and medical applications. chempep.combiochempeg.com

Significance of Phosphonate Functionalization in Chemical Conjugation and Surface Engineering

Phosphonates are organophosphorus compounds characterized by a C-PO(OR)₂ group. wikipedia.org The carbon-phosphorus bond is highly stable and resistant to hydrolysis, a property that makes phosphonates valuable in various chemical applications. nih.gov In the realm of chemical conjugation and surface engineering, phosphonate (B1237965) functionalization offers several distinct advantages.

Phosphonic acids are known to be effective chelating agents for metal ions. wikipedia.org This property is exploited in the creation of functionalized materials for applications such as heavy metal uptake from aqueous solutions. nih.gov For instance, a phosphonate-rich organosilica layered hybrid material has demonstrated high capacity for binding heavy metal ions like copper, lead, and cadmium. nih.gov

In the field of materials science, phosphonate functionalization is utilized to modify the surfaces of nanoparticles. This modification can enhance the colloidal stability and aqueous dispersion of nanoparticles, which is crucial for their application in biological systems. nih.gov For example, phosphonate-containing ligands have been used to stabilize superparamagnetic iron oxide nanoparticles (SPIONs). nih.gov Furthermore, phosphonate functionalization can improve the thermal stability and flame-retardant properties of polymers. acs.org The phosphonate groups can also serve as versatile handles for the further attachment of other molecules, such as polymers like polyethylene (B3416737) glycol, to create multifunctional surfaces. rsc.org

Overview of Academic Research Trajectories for M Peg4 Phosphonic Acid Ethyl Ester

Established Synthetic Pathways for this compound

The most prominent and widely utilized method for synthesizing alkyl phosphonates, including this compound, is the Michaelis-Arbuzov reaction. jk-sci.comwikipedia.org Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction has become a cornerstone in organophosphorus chemistry for forming a phosphorus-carbon (P-C) bond. wikipedia.orgnih.gov

The classical Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602), such as triethyl phosphite, with an alkyl halide. wikipedia.org For the synthesis of this compound, the process begins with a halide-terminated methoxy (B1213986) polyethylene glycol (m-PEG4-halide).

The reaction mechanism initiates with a nucleophilic SN2 attack by the phosphorus atom of the phosphite on the electrophilic carbon of the m-PEG4-halide. jk-sci.comwikipedia.org This step forms a quasi-phosphonium salt as an intermediate. nih.govresearchgate.net Subsequently, the displaced halide anion performs a second SN2 reaction on one of the ethyl groups of the phosphonium (B103445) intermediate, yielding the final diethyl phosphonate product and an ethyl halide byproduct. wikipedia.org The reaction typically requires elevated temperatures, often between 120°C and 160°C. wikipedia.org

An alternative to the Michaelis-Arbuzov reaction is the palladium-catalyzed cross-coupling reaction between H-phosphonates and aryl or vinyl halides, which can be performed under microwave irradiation for rapid synthesis. organic-chemistry.org Additionally, a zinc iodide-mediated protocol has been developed for converting benzylic alcohols directly to the corresponding diethyl benzylphosphonate ester under mild conditions. uiowa.edu

Advanced Synthetic Strategies for Tailored this compound Derivatives

To enhance the functionality and applicability of this compound, advanced synthetic strategies have been developed. These strategies focus on modifying the polyethylene glycol (PEG) chain, altering the phosphonate ester group, and introducing additional reactive functionalities.

The properties of PEG-containing molecules are heavily influenced by the length and structure of the PEG chain. nih.gov While oligoethylene glycols (OEGs) are suitable for creating small, discrete linkers, longer, polydisperse PEG chains are often used in macromolecular drug delivery systems. nih.govnih.gov The synthesis of monodisperse PEGs, which are ideal for consistent product composition, presents challenges, particularly for longer chains. nih.gov Stepwise organic synthesis on solid supports has emerged as a method to produce monodisperse PEGs, overcoming issues associated with traditional polymerization methods. nih.gov

The architecture of the PEG chain also plays a crucial role. While linear PEGs are common, branched or multi-arm PEGs can be synthesized to provide a higher density of functional groups. These complex architectures can be valuable for creating multivalent systems or for constructing advanced biomaterials.

The reactivity of the phosphonate group can be fine-tuned by altering the ester substituents. While the diethyl ester is common, other esters can be synthesized to modulate steric and electronic properties. For instance, mixed phosphonate diesters can be synthesized from symmetric diethyl n-alkylphosphonates and various phenols. mdpi.com

A critical modification is the hydrolysis of the phosphonate ester to the corresponding phosphonic acid. unh.edu This conversion is often necessary for applications requiring strong binding to metal surfaces or for biological activity. This hydrolysis can be achieved under acidic conditions, for example, using trifluoromethanesulfonic acid (TfOH), which can catalyze the conversion of a range of alkyl- and aryl-substituted phosphonates to their corresponding phosphonic acids. organic-chemistry.org

To enable site-specific conjugation of other molecules, such as targeting ligands or fluorescent dyes, orthogonal reactive handles can be integrated into the m-PEG4 scaffold. mdpi.com This is typically achieved by using heterobifunctional PEGs, which possess two different reactive terminal groups. rsc.orgnih.gov

A versatile approach involves the synthesis of heterobifunctional PEGs with a variety of end groups, including azide (B81097), amine, thiol, and activated hydroxyl groups. mdpi.com For example, a mono-tosylated PEG can serve as a key intermediate. The tosyl group can be converted to an azide by reaction with sodium azide or to a thiol via reaction with sodium hydrosulfide. mdpi.com The remaining hydroxyl group can then be modified to introduce other functionalities. The use of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, allows for the efficient and specific coupling of these functionalized PEGs to other molecules. nih.govrsc.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to make the synthesis of this compound more environmentally benign. Polyethylene glycol itself is considered a green reaction medium as it is non-toxic, biodegradable, and recyclable. sioc-journal.cnrsc.orgrsc.org

Key areas of focus in green synthesis include:

Alternative Reaction Media: Using PEG as a solvent can facilitate reactions and reduce the need for volatile organic compounds. nih.govpeeref.com Aqueous solutions of PEG have also been explored as environmentally friendly solvent systems. rsc.org

Catalysis: The development of catalytic systems, such as palladium or copper-based catalysts for P-C bond formation, can lead to milder reaction conditions and improved efficiency compared to the classical high-temperature Michaelis-Arbuzov reaction. researchgate.netorganic-chemistry.org

Energy Efficiency: Microwave-assisted synthesis has been shown to significantly accelerate phosphonate synthesis, reducing reaction times and energy consumption. researchgate.net

Atom Economy: While the Michaelis-Arbuzov reaction has a reasonable atom economy, the development of catalytic routes that minimize byproducts is a key goal of green chemistry.

By incorporating these principles, the synthesis of this compound and its derivatives can be made more sustainable. nih.gov

Role in Targeted Protein Degradation (PROTAC Technology)

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the body's own cellular machinery to eliminate disease-causing proteins. axispharm.comprecisepeg.com These heterobifunctional molecules consist of two active ligands connected by a chemical linker. axispharm.comprecisepeg.com One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The linker component is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.

Design Principles of this compound-based PROTAC Linkers

The design of PROTAC linkers is a multifaceted process where the linker's length, rigidity, and composition are carefully optimized. axispharm.comprecisepeg.com The incorporation of an this compound as a linker offers several design advantages.

The polyethylene glycol (PEG) component is well-known for its ability to enhance the hydrophilicity and solubility of molecules. axispharm.comprecisepeg.combiochempeg.com This is a crucial feature for PROTACs, which are often large molecules with poor aqueous solubility. The four repeating ethylene (B1197577) glycol units in the m-PEG4 chain provide a balance of flexibility and length, which is critical for enabling the productive formation of the ternary complex. nih.gov The flexibility of the PEG chain allows the two ends of the PROTAC to adopt an optimal orientation for binding to both the target protein and the E3 ligase.

Linker ComponentDesign PrincipleImpact on PROTAC Properties
m-PEG4 Chain Introduction of hydrophilicityIncreases aqueous solubility and bioavailability. axispharm.comprecisepeg.combiochempeg.com
Provides optimal length and flexibilityFacilitates the formation of a stable and productive ternary complex. nih.gov
Biocompatible and non-immunogenicReduces potential for adverse immune responses.
Phosphonic Acid Ethyl Ester Potential for specific interactionsMay influence binding affinity and selectivity.
Modulates overall polarityCan affect cell permeability and pharmacokinetic profile.

Mechanistic Investigations of PROTAC Efficacy Facilitated by this compound Constructs

The efficacy of a PROTAC is intrinsically linked to the stability and conformation of the ternary complex it forms. The linker plays a pivotal role in this process. While specific mechanistic studies on PROTACs containing this compound are not extensively detailed in publicly available literature, the known properties of its constituent parts allow for informed hypotheses.

The flexible nature of the PEG linker can accommodate various binding orientations and distances between the target protein and the E3 ligase, potentially leading to the formation of multiple productive ternary complex conformations. This conformational flexibility can be advantageous in overcoming steric hindrances and promoting efficient ubiquitination. The length of the PEG linker is also a critical factor; a linker that is too short may prevent the formation of the ternary complex, while one that is too long could lead to unproductive binding modes. The four-unit length of the m-PEG4 chain is within the range commonly found in successful PROTAC designs.

Preclinical Research on this compound in Therapeutic PROTAC Constructs

While this compound is commercially available as a building block for PROTAC synthesis, specific preclinical data for therapeutic constructs incorporating this exact linker are not widely published. medchemexpress.comglpbio.combroadpharm.com However, the broader class of PEG-containing linkers has been extensively used in the development of numerous preclinical and clinical PROTAC candidates targeting a range of diseases, most notably cancer. nih.govnih.gov These studies have demonstrated that the inclusion of PEG linkers can lead to PROTACs with improved pharmaceutical properties and potent in vivo activity. The general success of PEGylated linkers in the field underscores the potential utility of this compound in the design of novel and effective protein degraders.

Contributions to Nanomaterials Science and Engineering

The surface functionalization of nanoparticles is a key strategy to enhance their stability, biocompatibility, and targeting capabilities for various applications, including drug delivery, diagnostics, and bioimaging. The unique chemical structure of this compound makes it a promising candidate for the surface modification of a variety of nanomaterials.

Stabilization and Dispersion of Nanoparticles through this compound Functionalization

The phosphonic acid group is known to have a strong affinity for metal oxide surfaces, forming stable coordination bonds. This property makes this compound an effective ligand for the functionalization of nanoparticles such as iron oxide, titanium dioxide, and quantum dots. Upon binding to the nanoparticle surface, the PEG chains extend into the surrounding medium, creating a hydrophilic and sterically hindered layer.

This "PEGylated" surface layer provides several benefits for nanoparticle stabilization and dispersion:

Steric Hindrance: The PEG chains create a physical barrier that prevents nanoparticles from aggregating, thereby enhancing their colloidal stability in solution.

Hydrophilicity: The hydrophilic nature of the PEG chains improves the dispersibility of the nanoparticles in aqueous environments, which is crucial for many biological applications.

Reduced Protein Adsorption: The PEG layer can minimize the non-specific adsorption of proteins and other biomolecules, a phenomenon known as the "protein corona," which can alter the biological identity and fate of nanoparticles in vivo.

Surface Modification of Nanoparticles for Enhanced Biocompatibility and Colloidal Stability

The biocompatibility of nanoparticles is a primary concern for their use in biomedical applications. The surface chemistry of nanoparticles plays a critical role in their interactions with biological systems. The functionalization of nanoparticles with this compound can significantly improve their biocompatibility.

The PEG chains create a "stealth" effect, masking the nanoparticle core from recognition by the immune system. This can lead to a longer circulation time in the bloodstream, allowing for more effective targeting of specific tissues or cells. The enhanced colloidal stability provided by the PEG layer also prevents the formation of large aggregates that could be rapidly cleared by the reticuloendothelial system or cause toxicity.

The table below summarizes the key contributions of this compound to nanomaterials science.

Application AreaContribution of this compoundResulting Nanoparticle Properties
Nanoparticle Stabilization Strong binding of phosphonic acid to metal oxide surfaces.Stable attachment of the functionalizing agent.
Steric hindrance from the PEG chains.Prevention of aggregation and enhanced colloidal stability.
Nanoparticle Dispersion Hydrophilic nature of the PEG chains.Improved dispersibility in aqueous media.
Enhanced Biocompatibility Creation of a "stealth" PEG layer.Reduced immunogenicity and longer circulation times.
Minimization of protein adsorption.Preservation of nanoparticle identity and function in biological environments.

Development of Multifunctional Nanoconstructs Utilizing this compound

The design of advanced nanoconstructs for biomedical applications, such as targeted drug delivery and diagnostic imaging, hinges on the precise control of their surface properties and stability. The this compound is a bifunctional linker that plays a crucial role in this context. Its methoxy-terminated PEG chain provides a hydrophilic and biocompatible shield, while the phosphonate ethyl ester group serves as a robust anchor for specific substrates. bocsci.combroadpharm.comxinyanbm.com

This molecule is particularly valuable in the formulation of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.combiocat.comglpbio.comtargetmol.commedchemexpress.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the two active ligands is critical for the PROTAC's efficacy. The this compound and its derivatives serve as PEG-based linkers in PROTAC synthesis, where the PEG chain helps to optimize the spatial orientation and solubility of the final construct. medchemexpress.comtargetmol.commedchemexpress.com

Furthermore, the phosphonate group's ability to chelate metal ions allows for the development of imaging agents and diagnostic tools. axispharm.comprecisepeg.com This enables the creation of contrast agents for techniques like magnetic resonance imaging (MRI) or positron emission tomography (PET) by functionalizing metal-based nanoparticles. axispharm.com

Advancements in Bioconjugation Chemistry

Bioconjugation, the process of linking biomolecules to other molecules, is a cornerstone of modern biotechnology. The unique properties of this compound and its derivatives have led to significant advancements in this field.

Phosphonate PEG linkers are instrumental in covalently joining therapeutic agents or diagnostic markers to proteins and peptides. axispharm.com This attachment facilitates the targeted delivery of these agents to specific cells or tissues. The phosphonate group itself can form stable bonds with metal ions, such as calcium, which can be prevalent in diseased tissues, offering a passive targeting mechanism. axispharm.comprecisepeg.com While the primary role of the phosphonate is often surface anchoring, derivatives of this compound are created to include other reactive groups. For instance, a Carboxy-PEG4-phosphonic acid ethyl ester contains a terminal carboxylic acid that can be activated with reagents like EDC or HATU to form stable amide bonds with primary amines on biomolecules. broadpharm.com

PEGylation is the covalent attachment of polyethylene glycol chains to biomolecules, a strategy proven to enhance their therapeutic properties. nih.gov Using derivatives of this compound for this purpose offers several advantages. The process can improve the pharmacokinetic profile of therapeutic proteins and peptides. nih.gov The attachment of the PEG chain increases the molecule's hydrodynamic radius, which can prolong its circulation time in the bloodstream by reducing kidney clearance and protecting it from proteolytic degradation. nih.gov This technology is well-established and has been approved by the FDA for numerous clinical applications over more than two decades. nih.gov

A major benefit of PEGylation is the reduction of non-specific interactions between the bioconjugate and other proteins or surfaces in the body. nih.gov The hydrophilic PEG chains of molecules like this compound create a hydration shell around the bioconjugate. nih.gov This shell acts as a steric barrier, physically blocking unintended interactions and reducing immunogenicity and opsonization. nih.govnih.govnih.gov This "steric shielding" effect is crucial for preventing the rapid clearance of the therapeutic from the body. nih.gov By minimizing non-specific binding and improving water solubility, PEGylation significantly enhances the bioavailability and stability of the conjugated molecule, allowing for sustained clinical responses. broadpharm.comnih.gov

Table 1: Effects of PEGylation on Bioconjugate Properties

Property Effect of PEGylation Mechanism Citation
Non-Specific Binding Decreased The PEG chain creates a hydration layer that provides a steric shield, preventing unwanted protein adsorption. nih.gov
Bioavailability Increased Reduced kidney clearance and protection from enzymatic degradation lead to longer circulation times. nih.gov
Solubility Increased The hydrophilic nature of the PEG linker improves solubility in aqueous environments. bocsci.combroadpharm.com
Immunogenicity Reduced The steric hindrance of the PEG chain masks antigenic sites on the biomolecule. nih.gov

Innovations in Surface Science and Functional Coatings

The ability to precisely modify surfaces is critical in fields ranging from medical implants to electronics. The phosphonate group in this compound provides a powerful tool for creating stable, functional coatings.

Phosphonic acids and their esters exhibit a strong affinity for metal oxide surfaces, forming stable, ordered monolayers. precisepeg.comresearchgate.net This interaction is significantly stronger than that of other common anchoring groups like carboxylic acids, especially in aqueous environments. acs.org The phosphonate group can form robust coordinate bonds with various metal oxides, including iron oxide (Fe₂O₃, Fe₃O₄), titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and hafnium oxide (HfO₂). researchgate.netresearchgate.netacs.orgnih.gov This property is exploited to functionalize magnetic iron oxide nanoparticles for MRI contrast agents or to create stable coatings on implant materials to improve biocompatibility. nih.gov The process typically involves the deprotonation of the phosphonic acid (after hydrolysis of the ester) and its subsequent coordination to the metal sites on the oxide surface. researchgate.net This strong and stable linkage is essential for applications requiring long-term performance and resistance to desorption. acs.orgnih.gov

Table 2: Comparison of Anchoring Groups for Metal Oxide Surfaces

Anchoring Group Bonding Strength pH Stability Range Key Application Citation
Carboxylate Moderate Limited (pH 2-6) General functionalization acs.orgnih.gov

| Phosphonate | Strong | Broad (acidic to neutral, catechol="" 6-10)="" 8)="" <="" basic,="" broad="" buffers="" coatings="" coatings,="" div="" in="" long-term="" modification="" nanoparticle="" ph="" physiological="" stable="" strong="" surface="" to="" url?sa="E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH69E8Ix4TNWo_6VlQFoL_KWBnjwterFEFUYW48Q5Mnoc8_XydVDeMr1yJBy0ZMrHNW1iayzvQA8qauM0HvAb48bVFtMpqzbkdthrADXwbyq2tLTznCtbp_JiuAcngrcCYVvKDK7tJqTB94)] nih.gov" very="" www.google.com="" |="" |[ acs.org(https:="">

Imparting Antifouling Properties and Biocompatibility to Functionalized Surfaces

The surface modification of materials is a critical step in enhancing their performance in biological environments. The grafting of this compound onto surfaces is a highly effective strategy for improving biocompatibility and imparting antifouling properties. The polyethylene glycol (PEG) component is primarily responsible for these characteristics.

The antifouling nature of PEG-functionalized surfaces stems from the ability of the flexible, hydrophilic PEG chains to create a steric barrier that repels the non-specific adsorption of proteins, cells, and other biomolecules. specificpolymers.commedchemexpress.com This "stealth" effect is crucial for a variety of biomedical applications, as it minimizes the foreign body response and enhances the in vivo longevity of implanted devices. nih.gov Research on PEG-modified surfaces has consistently demonstrated a significant reduction in protein adsorption compared to unmodified surfaces. specificpolymers.com For instance, studies have shown that surfaces coated with PEG exhibit lower immunogenicity and reduced calcification, which are critical factors for the success of bioprosthetic devices like heart valves. nih.gov

The phosphonic acid ester group of this compound provides a robust anchor for attaching the PEG chains to a wide range of substrates, particularly those with metal oxide surfaces. precisepeg.com This strong covalent linkage ensures the long-term stability of the antifouling coating.

Table 1: Impact of PEGylation on Surface Properties

Surface Property Effect of this compound Functionalization Scientific Rationale
Protein Adsorption Significantly Reduced Formation of a hydrated steric barrier by the PEG chains prevents biomolecule adhesion. specificpolymers.com
Biocompatibility Enhanced Reduced protein adsorption leads to decreased inflammatory response and improved tissue integration. nih.gov
Immunogenicity Lowered The "stealth" nature of the PEG layer masks the underlying material from the immune system. nih.gov

Applications in Corrosion Resistance, Self-Healing Materials, and Biosensors

The dual functionality of this compound also lends itself to applications in corrosion resistance, the development of self-healing materials, and the fabrication of highly sensitive biosensors.

Corrosion Resistance: The phosphonic acid moiety is a key player in corrosion inhibition. Phosphonic acids are known to strongly adsorb onto metal surfaces, forming a protective, self-assembled monolayer that acts as a barrier against corrosive agents. mdpi.comresearchgate.net This layer can passivate the metal surface, reducing the rate of anodic dissolution. researchgate.net The incorporation of a PEG chain further enhances this protective effect by creating a more substantial, water-repelling layer. While specific studies on this compound for corrosion resistance are not abundant, the well-documented performance of phosphonic acids and their derivatives as corrosion inhibitors for various metals, including steel and aluminum alloys, suggests its high potential in this area. nih.govmdpi.com

Self-Healing Materials: The principles of dynamic and reversible bonding are central to the design of self-healing materials. Polyethylene glycol chains can be incorporated into polymer networks to impart flexibility and promote self-healing capabilities through mechanisms such as hydrogen bonding. researchgate.net While direct crosslinking through the phosphonate group is a possibility, the PEG component of this compound can contribute to the self-healing properties of a material by providing chain mobility and facilitating the reformation of bonds after damage.

Biosensors: In the realm of biosensors, surface chemistry is paramount for achieving high sensitivity and specificity. The phosphonate group of this compound can serve as an effective anchor for immobilizing the molecule onto the surface of a transducer, such as a metal oxide electrode. nih.gov The PEG chain then extends from the surface, creating a biocompatible and antifouling layer that minimizes the non-specific binding of interfering molecules from the sample matrix. medchemexpress.com This reduction in background noise is crucial for the reliable detection of target analytes, even at low concentrations. This approach has been explored for various electrochemical biosensors to enhance their performance. benthamopen.comresearchgate.netnih.govmyu-group.co.jp

Enhancement of Solid-State Electrolyte Interfaces in Energy Storage Systems

The development of all-solid-state batteries is a major goal in energy storage research, and interfacial issues between the solid electrolyte and the electrodes are a significant hurdle. The use of m-PEG-phosphonic acid has shown promise in addressing these challenges.

Specifically, research has demonstrated that modifying the surface of lithium lanthanum zirconium oxide (LLZO), a promising solid-state electrolyte, with m-PEG-phosphonic acid can lead to a significantly improved interface. axispharm.com This modification results in better interfacial contact, which in turn enhances the cyclability and ionic conductivity of the battery. axispharm.com The phosphonic acid group strongly binds to the LLZO surface, while the PEG chains can improve the affinity with polymer-based cathodes and help to accommodate volume changes during cycling.

Furthermore, polymers containing phosphonate groups are being investigated for use in solid polymer electrolytes due to their flame-retardant properties, which can significantly improve the safety of batteries. acs.org These polymers can exhibit good ionic conductivity, making them attractive alternatives to more flammable liquid electrolytes.

Table 2: Performance Enhancement in Solid-State Batteries

Application Area Specific Role of m-PEG-Phosphonic Acid Observed Improvements
Solid-State Electrolyte Interface Surface modification of LLZO ceramic electrolytes. axispharm.com Better interfacial contact, improved cyclability, and higher ionic conductivity. axispharm.com
Solid Polymer Electrolytes As a component in flame-retardant polymers. acs.org Enhanced safety profile with good ionic conductivity. acs.org

Exploitation in Advanced Sensing and Detection Systems

The unique properties of this compound are also being harnessed to develop more sophisticated and effective sensing and detection systems, including advanced biosensors and diagnostic imaging agents.

Modification of Sensor Surfaces for Enhanced Specificity and Sensitivity

As introduced in the context of biosensors, the strategic modification of sensor surfaces is critical for their performance. The use of this compound offers a dual-advantage approach to this challenge.

The phosphonic acid ethyl ester group provides a stable anchoring point on a variety of sensor surfaces, particularly those based on metal oxides. This ensures that the functional PEG layer remains intact throughout the sensing process. The PEG chains, in turn, project from the surface to create a hydrophilic and sterically hindering environment. This environment is highly effective at resisting the non-specific adsorption of proteins and other biomolecules from complex biological samples, a phenomenon known as biofouling. specificpolymers.commedchemexpress.com By minimizing biofouling, the background signal is reduced, which significantly enhances the signal-to-noise ratio and, consequently, the sensitivity and specificity of the sensor.

Chelation Chemistry of Metal Ions for Diagnostic Imaging Agents (MRI, PET)

The phosphonate group of this compound possesses a strong affinity for metal ions, a property that is being exploited in the development of advanced diagnostic imaging agents for techniques like Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET). precisepeg.comaxispharm.com

In MRI, contrast agents are often based on paramagnetic metal ions, such as gadolinium (Gd³⁺). The phosphonate group can act as a chelating agent, binding to these metal ions to form stable complexes. mdpi.com The PEG chain serves multiple purposes in this context: it improves the water solubility and biocompatibility of the complex, and it can prolong its circulation time in the body by reducing renal clearance and uptake by the reticuloendothelial system. nih.gov This allows for a longer imaging window and potentially better-targeted imaging of specific tissues or pathologies.

For PET imaging, which relies on the detection of positron-emitting radionuclides, the chelation chemistry of the phosphonate group can be used to incorporate these radionuclides into a PEGylated carrier molecule. This approach can be used to create targeted PET probes that accumulate at specific sites of disease, providing valuable diagnostic information. beilstein-journals.org

Table 3: Applications in Advanced Sensing and Imaging

Application Functional Moiety and its Role Key Advantages

| Sensor Surface Modification | Phosphonate: Anchors to the sensor surface. PEG: Resists non-specific binding. specificpolymers.commedchemexpress.com | Enhanced sensitivity and specificity, reduced background noise. | | Diagnostic Imaging (MRI, PET) | Phosphonate: Chelates paramagnetic metal ions or radionuclides. precisepeg.commdpi.comPEG: Improves biocompatibility and circulation time. nih.gov | Improved contrast, targeted delivery, and enhanced safety profile. |

Catalytic Applications and Reaction Engineering

The potential for this compound in catalysis and reaction engineering is an emerging area of interest, primarily stemming from the known catalytic activities of its constituent functional groups.

Phosphonic acids themselves have been utilized as Brønsted acid catalysts in various organic reactions, such as the depolymerization of cellulose (B213188) and the synthesis of dihydropyrimidine (B8664642) derivatives. nih.gov The acidic nature of the phosphonic acid group can facilitate a range of chemical transformations.

The polyethylene glycol chain can also play a role in catalysis. By immobilizing a catalytically active species on a PEG support, it is possible to create a water-soluble catalyst that can be easily separated from the reaction mixture through techniques like precipitation or membrane filtration. This simplifies product purification and allows for catalyst recycling, which are key principles of green chemistry and sustainable reaction engineering.

While specific research detailing the use of this compound as a catalyst is limited, its structure suggests potential as a bifunctional catalyst or as a support for other catalytic species. The phosphonate group could provide the catalytic activity, while the PEG chain ensures solubility in specific reaction media and facilitates catalyst recovery. Further investigation into this area could unlock new applications for this versatile molecule.

Ligand Design and Catalyst Support Using this compound

The design of efficient and recyclable catalytic systems is a cornerstone of sustainable chemistry. This compound possesses molecular features that make it a valuable component in the construction of advanced catalysts, particularly for homogeneous catalysis.

The primary role of the m-PEG4 moiety is to impart hydrophilicity. This increased water solubility is a critical attribute for developing aqueous-phase catalysts. Homogeneous catalysts, which operate in the same phase as the reactants, often face challenges in separation and recovery from the reaction mixture. By incorporating a water-soluble ligand like this compound, a catalyst can be rendered soluble in the aqueous phase. This allows for the simple separation of the catalyst from water-insoluble organic products, enabling catalyst recycling and reducing operational costs. york.ac.uknih.gov

The phosphonate ester group provides a versatile anchor for catalyst immobilization. Phosphonic acids and their esters are known to form strong coordinate bonds with metal oxides. precisepeg.comspecificpolymers.com This property allows this compound to function as a linker, attaching a homogeneous catalyst to a solid support, such as silica (B1680970) or metal nanoparticles. phosphonics.com This immobilization combines the high activity and selectivity of homogeneous catalysts with the ease of separation characteristic of heterogeneous catalysts. The PEG chain in this context not only enhances aqueous compatibility but also provides a flexible spacer between the catalyst and the support, which can help maintain catalytic activity.

Research into water-soluble phosphine (B1218219) ligands, which are structurally related to phosphonates, has demonstrated their effectiveness in various catalytic reactions, including olefin polymerization and alkyne hydration. rsc.orgnih.gov These studies underscore the principle that modifying ligands with water-solubilizing groups, such as the PEG chain in this compound, is a viable strategy for developing robust aqueous-phase catalysts.

Table 1: Research Findings on Water-Soluble Ligands for Catalysis

Ligand TypeMetal CatalystCatalytic ReactionKey Findings
Sulfonated PhosphinesPalladiumOlefin CopolymerizationCreated water-soluble catalysts, though aggregation could be an issue. rsc.org
Sulfonated PhosphinesGold(I)Alkyne HydrationEnabled catalyst recycling in aqueous media with high turnover frequencies. nih.gov
Phosphine-diethyl phosphonatePalladiumEthylene/Methyl Acrylate CopolymerizationResulted in cationic palladium catalysts for copolymerization reactions. acs.org
Alkyl-bis(m-sulfonated-phenyl) phosphanesGold(I)Three-component CouplingFormed water-soluble, air-stable catalysts that were effective and recyclable. nih.gov

Facilitation of Chemical Reactions in Aqueous Environments

The use of water as a solvent for chemical reactions is highly desirable due to its low cost, non-flammability, and environmental benefits. However, many organic substrates and catalysts have poor water solubility, limiting the efficiency of aqueous-phase reactions. This compound can help overcome this limitation.

The presence of the polyethylene glycol chain significantly enhances the solubility of molecules to which it is attached in aqueous media. When used as a ligand or as part of a catalyst support, this compound can help to create a microenvironment that is more conducive to the reaction between water-insoluble substrates and the catalyst. This can lead to increased reaction rates and yields. axispharm.com

The concept of using PEG-based systems to facilitate aqueous reactions is well-established. For instance, polyethylene glycol-based aqueous biphasic systems have been successfully used for the catalytic oxidation of cyclic olefins. nih.gov In these systems, the PEG-rich phase can help to solubilize the catalyst and reactants, promoting efficient catalysis. While not a direct application of this compound, this research highlights the enabling role of PEG in aqueous catalysis.

Furthermore, the modification of enzymes with m-PEG derivatives has been shown to enhance their stability and function in aqueous environments, for example, in the development of catalytic bioscavengers. nih.gov This demonstrates the broad utility of PEGylation in improving the performance of catalysts in water. The hydrophilic nature of the m-PEG4 chain in this compound would be expected to provide similar benefits.

Table 2: Properties and Applications of PEGylated Compounds in Aqueous Systems

Compound/SystemApplicationMechanism of Action in Aqueous Environment
m-PEG5-phosphonic acidCatalyst StabilizationThe PEG chain improves catalyst solubility in aqueous solutions. axispharm.com
Poly(ethylene glycol) α-hydroxy ω-phosphonic acidNanoparticle StabilizationThe PEG chain enhances stability in aqueous solutions. specificpolymers.com
PEG-2000/NaHSO4 aqueous biphasic systemCatalytic OxidationCreates a favorable reaction environment, increasing product yield. nih.gov
m-PEG-conjugated phosphotriesteraseCatalytic BioscavengerImproves the biological properties and stability of the enzyme in the body. nih.gov

Mechanistic Insights and Structure Activity Relationship Studies

Elucidating the Role of the Polyethylene (B3416737) Glycol Moiety in Biological and Material Interfaces

The polyethylene glycol (PEG) component of the molecule is a neutral, flexible, and hydrophilic polymer that plays a critical role in mediating interactions at interfaces. Its influence is primarily observed through its effects on hydrophilicity and steric stabilization.

The degree of hydrophilicity can be directly correlated with the length of the PEG chain. Studies on various materials have shown that increasing the PEG content on a surface leads to a more hydrophilic character, often measured by a decrease in the water contact angle. researchgate.netmdpi.com This enhanced interaction with water is crucial for applications requiring biocompatibility and for preventing the aggregation of modified particles or surfaces in biological fluids.

Table 1: Effect of PEG Content on Surface Hydrophilicity This table illustrates the general principle that increasing PEG content enhances surface hydrophilicity, as indicated by a lower water contact angle.

Polymer SystemPEG Content (molar ratio or segment length)Water Contact Angle (θw)Outcome
Polystyrene-based CopolymersShorter PEG segments (~5 units)HigherModerately Hydrophobic
Polystyrene-based CopolymersLonger PEG segments (~12 units)83°-85° (initially)Increased Surface Hydrophilicity mdpi.com
PDMS/PEG ConetworksPEG/PDMS ratio from 0/1 to 4/1Sharp DecreaseIncreased Hydrophilicity researchgate.net
PDMS/PEG ConetworksPEG/PDMS ratio > 6/1~55° (constant)High Hydrophilicity researchgate.net

One of the most widely utilized properties of PEG is its ability to reduce the non-specific binding of proteins and other biomolecules to a surface. researchgate.netnih.govnih.gov This phenomenon is achieved through a mechanism known as steric stabilization or steric shielding. researchgate.netresearchgate.netrsc.org

When m-PEG4-phosphonic acid ethyl ester is anchored to a substrate, the flexible and mobile PEG chains extend into the surrounding medium, forming a highly hydrated, dynamic "cloud" or brush-like layer. researchgate.net This layer creates a physical and energetic barrier that repels approaching proteins, effectively preventing them from adsorbing onto the underlying surface. nih.govresearchgate.net The high resistance to protein adsorption is critical for improving the performance of biosensors, drug delivery nanoparticles, and medical implants by minimizing biofouling. nih.govresearchgate.net Research has demonstrated that modifying surfaces with PEG can lead to a significant, up to ten-fold, reduction in non-specific protein binding. nih.gov

Table 2: Research Findings on PEG-Mediated Reduction of Non-Specific Binding

Study FocusKey FindingMechanismReference
ImmunoassaysPEG-modified hydrogels significantly reduced non-specific protein binding. nih.govSteric hindrance and creation of a hydrophilic microenvironment. nih.gov nih.gov
Nanoparticle StabilityPEGylation reduces non-specific interactions with plasma proteins, extending circulation time. researchgate.netrsc.orgSteric repulsion and formation of a hydration layer. researchgate.netrsc.org researchgate.netrsc.org
General Surface ModificationGrafted PEG layers generate a hydration layer, preventing absorption of molecules. nih.govSteric hindrance reduces the exposure of the active substrate. nih.gov nih.gov

Investigating the Reactivity and Binding Dynamics of the Phosphonate (B1237965) Group

The phosphonate group serves as the anchoring component of the molecule, exhibiting a strong affinity for a variety of surfaces and ions. Its reactivity is central to the application of this compound as a surface modifier and chelating agent.

The phosphonate moiety is well-established as an effective anchor for binding to metal oxide surfaces. rsc.orgprecisepeg.comprecisepeg.com It forms robust and stable coordinative bonds with a range of metal oxides, such as iron oxide, aluminum oxide, and titanium dioxide. researchgate.netresearchgate.net The binding mechanism typically involves the deprotonation of the phosphonic acid (or hydrolysis of the ester followed by deprotonation) and subsequent coordination of the oxygen atoms to metal atoms on the substrate surface. researchgate.netresearchgate.net This interaction is strong enough to displace surface hydroxyl groups, leading to the formation of a durable self-assembled monolayer. researchgate.net This stable attachment is exploited in fields such as corrosion inhibition, nanoparticle functionalization, and the development of composite materials. rsc.orgaxispharm.com

Phosphonates are powerful chelating agents that bind tightly to both divalent and trivalent metal ions. wikipedia.orgscispace.com This ability to sequester metal ions is a result of the phosphonate group's capacity to form stable coordination complexes. wikipedia.orgnih.gov Phosphonates have shown a high affinity for ions such as Ca²⁺, Cu²⁺, Zn²⁺, Fe³⁺, and In³⁺. nih.gov

The chelation suppresses the catalytic properties of metal ions and prevents the formation of insoluble precipitates, a property utilized in water treatment to inhibit scale formation. wikipedia.org In biomedical applications, this chelating ability is harnessed for targeted drug delivery, where the phosphonate group can bind to calcium ions often found in diseased tissues, and for developing medical imaging contrast agents by complexing with paramagnetic or radioactive metal ions. precisepeg.comaxispharm.com The stability of these metal-phosphonate complexes is a key factor in their efficacy. wikipedia.org

Table 3: Affinity of Phosphonate Ligands for Various Metal Ions This table summarizes the general binding behavior of phosphonate-based chelators with different metal ions, highlighting their broad reactivity.

Metal Ion ValencyExamples of Metal IonsInteraction StrengthApplication Areas
Divalent (M²⁺)Ca²⁺, Cu²⁺, Cd²⁺, Ni²⁺, Pb²⁺, Zn²⁺Strong affinity, particularly for copper. nih.govWater softening, scale inhibition. wikipedia.org
Trivalent (M³⁺)In³⁺, Sc³⁺, La³⁺Forms highly stable complexes, with In³⁺ being among the most stable. nih.govRadiopharmaceuticals, imaging contrast agents. precisepeg.comaxispharm.com

Correlating Molecular Architecture of this compound with Functional Performance

The functional performance of this compound is a direct consequence of its distinct molecular architecture, which combines the properties of its two primary functional groups. This bifunctional nature makes it a highly effective molecular linker for integrating different materials and functionalities.

The molecule can be conceptualized as having two distinct ends:

The Phosphonate Anchor: This group provides a strong, stable attachment point to metal oxide surfaces and a reactive site for chelating metal ions. rsc.orgprecisepeg.com

The PEG Spacer: This chain imparts hydrophilicity, biocompatibility, and resistance to non-specific protein adsorption through steric hindrance. broadpharm.comnih.govnih.gov

This dual functionality allows the molecule to act as a bridge between inorganic surfaces and biological environments. For instance, it can be used to coat a metal oxide nanoparticle: the phosphonate end binds securely to the nanoparticle surface, while the hydrophilic PEG chain extends outwards, rendering the nanoparticle water-soluble and preventing its clearance by the immune system. researchgate.netaxispharm.com This structure is fundamental to creating advanced materials for drug delivery, biosensing, and diagnostics. The ethyl ester on the phosphonate may serve as a protecting group or a precursor to the more reactive phosphonic acid, allowing for controlled activation and binding.

Table 4: Structure-Function Correlation in this compound

Molecular ComponentPrimary FunctionResulting Performance Characteristic
Phosphonate Group Surface binding, metal ion chelationStrong anchoring to metal oxides, creation of stable surface modifications, formation of metal complexes. rsc.orgprecisepeg.comresearchgate.net
Polyethylene Glycol (PEG) Chain Hydrophilicity, steric repulsionIncreased aqueous solubility, prevention of non-specific protein binding, improved biocompatibility. broadpharm.comyoutube.comnih.gov
Overall Molecule Heterobifunctional LinkerAbility to bridge inorganic materials with biological systems, stabilization of nanoparticles in aqueous media. axispharm.com

Effects of Linker Length Variations on Application Efficacy

The length of the PEG linker in molecules like this compound is a critical determinant of their biological activity, particularly in the context of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's role is to span the distance between the two proteins, enabling the formation of a stable and productive ternary complex. precisepeg.comnih.gov

Research has consistently shown that if a linker is too short, it can lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. Conversely, an excessively long linker may result in a less stable ternary complex, reducing the efficiency of ubiquitination and subsequent degradation. nih.gov Therefore, an optimal linker length is crucial for maximal efficacy.

A generalized study on PROTAC design for the estrogen receptor (ER) provides a clear example of this principle. By systematically varying the linker length, researchers were able to identify an optimal length for ER degradation. The efficacy of the PROTACs was found to be highly dependent on the number of atoms in the linker chain.

PROTAC CompoundLinker Length (atoms)ER Degradation (%) at 100 nM
Compound A9~20%
Compound B12~60%
Compound C16~85%
Compound D19~70%
Compound E21~50%

This interactive table illustrates the impact of linker length on the degradation of the estrogen receptor (ER). The data is based on findings from a study on ER-targeting PROTACs, demonstrating a clear optimal linker length for maximum degradation efficiency. nih.govresearchgate.net

This data underscores that there is a distinct "Goldilocks" zone for linker length, where the linker is long enough to avoid steric clashes but short enough to ensure a stable ternary complex. For this compound, the four ethylene (B1197577) glycol units of the PEG chain contribute to a specific linker length that may be optimal for certain target proteins and E3 ligases. Variations of this, such as m-PEG3 or m-PEG5 derivatives, would likely exhibit different efficacies depending on the specific biological system.

Tailoring Reactivity through Ester Modifications

The phosphonic acid ethyl ester moiety of the compound also offers a strategic point for modification to fine-tune its chemical and biological properties. Phosphonic acids are often used in drug design to mimic phosphates but can suffer from poor cell permeability due to their negative charge at physiological pH. nih.gov The ethyl ester in this compound serves as a protecting group, masking the acidic phosphonate and rendering the molecule more lipophilic and cell-permeable. This is a common prodrug strategy. nih.govfrontiersin.org

Once inside the cell, the ester can be hydrolyzed by cellular esterases to release the active phosphonic acid. The rate of this hydrolysis can be tailored by modifying the ester group. The reactivity of phosphonate esters is influenced by both electronic and steric factors of the alcohol component.

Studies on the hydrolysis of various alkyl phosphonates have shown that the size and branching of the alkyl group can significantly affect the rate of cleavage. For instance, under acidic conditions, bulkier alkyl groups can increase the rate of hydrolysis, while under basic conditions, less sterically hindered esters are cleaved more rapidly.

Alkyl GroupRelative Rate of Acid HydrolysisRelative Rate of Basic Hydrolysis
MethylSlowerFastest
EthylBaselineModerate
IsopropylFasterSlower
tert-ButylFastestSlowest

This interactive table provides a qualitative comparison of the hydrolysis rates of different alkyl phosphonate esters under acidic and basic conditions. The relative rates are influenced by steric and electronic effects of the alkyl group. researchgate.netnih.gov

This relationship allows for the rational design of phosphonate ester linkers with controlled release profiles. By replacing the ethyl group in this compound with a methyl, isopropyl, or a more complex group like pivaloyloxymethyl (POM), the rate of intracellular conversion to the active phosphonic acid can be modulated. nih.gov This allows for the optimization of the compound's pharmacokinetic and pharmacodynamic properties, ensuring that the active form is released at the desired rate in the target cellular compartment.

Analytical and Characterization Methodologies for M Peg4 Phosphonic Acid Ethyl Ester and Its Conjugates

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation

Structural elucidation of m-PEG4-phosphonic acid ethyl ester relies heavily on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques provide detailed information about the molecule's atomic arrangement and mass, confirming its identity and integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for the characterization of PEGylated compounds. nih.gov

¹H NMR: Proton NMR is used to verify the presence of the methoxy (B1213986) (m-), ethylene (B1197577) glycol (-OCH₂CH₂-), and ethyl ester (-OCH₂CH₃) groups. The integration of proton signals is compared to determine the length of the PEG chain and confirm the successful attachment of terminal groups. acs.org For larger PEG polymers, carbon satellite peaks (from ¹³C-¹H coupling) become significant and must be correctly assigned to avoid errors in calculating molecular weight and functionalization efficacy. nih.govacs.org

³¹P NMR: Phosphorus-31 NMR is essential for confirming the structure of the phosphonate (B1237965) group. The chemical shift and coupling constants provide unambiguous evidence of the phosphorus environment. For instance, the ³¹P NMR spectrum of a phosphonic acid shows a distinct resonance, which shifts upon esterification or binding to a surface. elsevierpure.comresearchgate.net The spectrum can also reveal the presence of impurities or side products from the synthesis. researchgate.net

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), is the preferred method for determining the molecular weight of the PEG linker and its conjugates. enovatia.com ESI-MS can accurately measure the mass of the intact molecule, confirming its elemental composition. For larger PEGylated bioconjugates, such as modified proteins, ESI-MS can characterize the heterogeneity of the sample and determine the distribution of PEG chains attached to the protein. enovatia.com

Table 1: Key Spectroscopic Data for this compound and Related Structures
TechniqueAnalyte GroupTypical ObservationReference
¹H NMRPEG repeating units (-CH₂CH₂O-)Multiplet signal around 3.6 ppm. acs.org
¹H NMRMethoxy group (-OCH₃)Singlet signal around 3.37 ppm. acs.org
³¹P NMRPhosphonate esterSpecific chemical shift and coupling constants confirming the P-O-C bonds. researchgate.net
ESI-MSFull MoleculeAccurate mass peak corresponding to the molecular formula (C₁₃H₂₉O₇P). nih.gov

Chromatographic Separations and Purity Assessment in Research Contexts

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are indispensable for separating this compound from starting materials and byproducts, as well as for assessing the purity of the final product and its conjugates.

The choice of HPLC method depends on the properties of the analyte.

Reversed-Phase HPLC (RP-HPLC): This is a widely used technique for the analysis of PEG compounds. ingenieria-analitica.com Columns with stationary phases like C18 or specialized polymer-based phases (e.g., PLRP-S) are effective. ingenieria-analitica.com Gradient elution with a mobile phase, typically consisting of water and acetonitrile, allows for the separation of PEG oligomers of different lengths. ingenieria-analitica.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another option for separating polar compounds like PEGs and can be used to determine PEG content in various formulations. sielc.com

Size-Exclusion Chromatography (SEC): SEC is particularly useful for analyzing high-molecular-weight PEGylated conjugates, such as proteins. It separates molecules based on their hydrodynamic volume, allowing for the quantification of the conjugate, unreacted protein, and free PEG linker. chromforum.org

Detection methods are chosen based on the analyte's properties. Since PEGs lack a strong UV chromophore, detectors other than standard UV detectors are often required. ingenieria-analitica.com

Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is highly sensitive and compatible with gradient elution, making it ideal for PEG analysis. ingenieria-analitica.com

Refractive Index (RI) Detector: RI detectors can also measure PEG concentrations but are generally less sensitive and not compatible with gradient elution. ingenieria-analitica.com

Table 2: HPLC Methods for Purity Assessment of PEG Compounds
HPLC ModeTypical ColumnDetectorApplicationReference
Reversed-Phase (RP-HPLC)PLRP-S, C18ELSD, MSPurity of PEG linkers, oligomer separation. ingenieria-analitica.com
Size-Exclusion (SEC-HPLC)Silica-based with hydrophilic coatingUV, RIAnalysis of PEGylated proteins, separation of conjugate from free components. chromforum.org
Hydrophilic Interaction (HILIC)Amide, DiolELSD, RI, MSSeparation of polar PEG compounds and oligomers. sielc.com

Surface Characterization Techniques for Functionalized Materials

When this compound is hydrolyzed to its acid form and used to functionalize surfaces, particularly metal oxides, a range of surface-sensitive techniques are employed to confirm successful modification and characterize the resulting layer. The phosphonic acid headgroup provides a robust anchor to materials like aluminum oxide, zinc oxide, and iron oxide. nih.govrsc.orgresearchgate.net

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique for determining the elemental composition and chemical bonding states at a surface. nih.govosti.gov Analysis of functionalized surfaces would show the presence of phosphorus (P 2p), carbon (C 1s), and oxygen (O 1s) signals corresponding to the PEG-phosphonate molecule. rsc.orgacs.org High-resolution scans of the P 2p and O 1s regions can help distinguish between different bonding configurations (e.g., monodentate, bidentate, tridentate) of the phosphonate group with the metal oxide surface. rsc.orgpsu.edu

Contact Angle Measurements: This technique measures the hydrophobicity or hydrophilicity of a surface. The hydrophilic PEG chain is expected to render the surface more water-wettable. However, the packing density of the molecules can influence the final surface energy. nih.gov Measuring the sessile drop static contact angle of water provides a quick and effective confirmation of surface modification. osti.gov

Infrared Reflection-Absorption Spectroscopy (IRRAS): IRRAS is used to study the vibrational modes of molecules on a reflective surface. For phosphonate monolayers, IRRAS can indicate the nature of the binding to the surface (e.g., predominantly tridentate) and the conformation of the alkyl or PEG chains. rsc.org

Advanced Microscopy for Nanoparticle and Surface Morphologies

Advanced microscopy techniques are critical for visualizing the morphology of surfaces and nanoparticles functionalized with PEG-phosphonate linkers at the nanoscale.

Atomic Force Microscopy (AFM): AFM is used to obtain high-resolution, three-dimensional images of surfaces. nih.gov It can be used to assess the uniformity of the PEG-phosphonate monolayer, measure the surface roughness, and determine the thickness of the grafted layer. nih.govrsc.orgosti.gov In tapping mode, AFM can even differentiate between the soft PEG shell and a harder underlying substrate or nanoparticle core. nih.gov AFM imaging can also provide insights into the conformation of the PEG chains, such as whether they are in a "brush" or "mushroom" regime, by performing imaging under different solvent conditions or applied forces. researchgate.net

Transmission Electron Microscopy (TEM): For nanoparticle conjugates, TEM is essential for determining the size, shape, and dispersion of the nanoparticles after functionalization. While TEM does not typically resolve the PEG layer itself with high contrast, it confirms that the nanoparticle core remains intact and monodispersed after the surface modification process.

Table 3: Surface and Morphological Characterization Techniques
TechniqueInformation ObtainedRelevance to PEG-Phosphonate SystemsReference
XPSElemental composition, chemical bonding states.Confirms presence of P, C, O from the linker and characterizes P-O-Metal bonds. rsc.orgmdpi.com
AFMSurface topography, roughness, layer thickness, polymer conformation.Visualizes the PEGylated surface, confirms uniform coating. nih.govresearchgate.netnih.gov
Contact AngleSurface wettability and energy.Measures change in hydrophilicity upon surface functionalization. nih.govosti.gov
TEMNanoparticle size, shape, and dispersion.Characterizes the core nanoparticles after surface coating. nih.gov

Biophysical Assays for Bioconjugate Stability and Interaction Studies

For conjugates involving biomolecules like proteins or peptides, biophysical assays are crucial to evaluate their stability and how the PEGylation affects their binding interactions.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique for real-time monitoring of molecular interactions. youtube.com It is a powerful tool for quantifying the binding kinetics (association and dissociation rates, kₐ and kₑ) and affinity (Kₑ) of a bioconjugate. ox.ac.ukyoutube.com In a typical experiment, a ligand is immobilized on the sensor chip, and the analyte (the PEGylated conjugate) flows over the surface. nih.gov Binding is detected as a change in the refractive index, proportional to the mass accumulating on the surface. youtube.com SPR can assess whether PEGylation adversely affects the binding of a protein to its target and can be used to study the stability of the conjugate under different buffer conditions. nih.gov

Proteolytic Stability Assays: A key reason for PEGylation is to increase a bioconjugate's resistance to proteolytic degradation. nih.gov The stability of a PEGylated protein can be assessed by incubating it with proteases (e.g., trypsin, proteinase K) and analyzing the sample at various time points using techniques like SDS-PAGE or HPLC to quantify the amount of intact conjugate remaining. nih.gov

Future Research Directions and Translational Perspectives

Emerging Applications in Personalized Medicine and Precision Therapeutics

The era of personalized medicine, which tailors medical treatment to the individual characteristics of each patient, stands to benefit from versatile molecules like m-PEG4-phosphonic acid ethyl ester. Its primary role as a linker in Proteolysis-Targeting Chimeras (PROTACs) is a key area of exploration. PROTACs are a revolutionary class of molecules that hijack the body's own cellular machinery to selectively degrade disease-causing proteins. precisepeg.commedchemexpress.com The linker component of a PROTAC is crucial, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and an E3 ubiquitin ligase. precisepeg.comnih.gov

The this compound linker offers several advantages in the design of next-generation PROTACs for precision medicine. exlibrisgroup.com The PEG component enhances the water solubility and pharmacokinetic profile of the PROTAC, which is a common challenge in drug development. biochempeg.combroadpharm.com Furthermore, the phosphonate (B1237965) group has a known affinity for bone tissue, suggesting the potential to develop PROTACs that specifically target proteins implicated in bone-related diseases, such as osteoporosis or bone cancers. This targeting capability could lead to more effective treatments with fewer off-target effects, a cornerstone of precision therapeutics.

Feature of this compoundPotential Impact in Personalized Medicine
PEG Linker Improves solubility and pharmacokinetics of PROTACs. biochempeg.comjenkemusa.com
Phosphonate Group Potential for targeted delivery to bone tissue. axispharm.com
Defined Length Allows for systematic optimization of PROTAC potency. biochempeg.comaxispharm.com

Integration into Next-Generation Smart Materials and Responsive Systems

Beyond its application in PROTACs, the functional groups of this compound make it a candidate for integration into smart materials and responsive systems. Smart materials are designed to respond to specific stimuli, such as changes in pH or temperature, and are being developed for a range of applications, including drug delivery and diagnostics.

The PEG chain imparts hydrophilicity and biocompatibility, which are essential for materials intended for biological applications. axispharm.com The phosphonate group can be used to functionalize surfaces, improving their stability and biocompatibility. axispharm.com For instance, phosphonate-functionalized PEGs can be used to coat nanoparticles, creating a stable and biocompatible shell that can be loaded with therapeutic agents. nih.gov These nanoparticles could be designed to release their payload in response to the acidic microenvironment of a tumor, a strategy that is being explored for targeted cancer therapy. nih.gov

Furthermore, the ability of phosphonates to chelate metal ions opens up possibilities for the development of responsive imaging agents. axispharm.com By incorporating this compound into a polymer matrix, it may be possible to create materials that can be used for both magnetic resonance imaging (MRI) and targeted drug delivery. nih.gov

Overcoming Challenges in Scalable Synthesis and Application Development

While the potential applications of this compound are vast, several challenges need to be addressed to realize its full translational potential. A key hurdle is the development of efficient and scalable synthesis methods. The synthesis of specifically sized PEG linkers and their subsequent functionalization with a phosphonate group can be complex and costly. precisepeg.com General methods for synthesizing phosphonic acids and their esters, such as the Michaelis-Arbuzov reaction, exist, but their application to complex molecules like this compound may require significant optimization to ensure high yields and purity. researchgate.net

Another challenge lies in the extensive preclinical and clinical testing required to validate the efficacy and safety of any new therapeutic or material. For PROTACs incorporating this linker, extensive structure-activity relationship (SAR) studies are needed to optimize the linker length and composition for each specific target protein and E3 ligase combination. nih.gov This often involves a "trial and error" approach, which can be time-consuming and resource-intensive. nih.govsoton.ac.uk

ChallengePotential Mitigation Strategies
Scalable Synthesis Development of more efficient, potentially liquid-phase, synthesis protocols. nih.gov
Application Development Utilization of computational and structural biology methods to guide rational design. nih.govnih.gov
Cost of Production Optimization of synthetic routes to improve yields and reduce purification steps.

Interdisciplinary Collaborations for Advanced this compound Research

The multifaceted nature of this compound research necessitates a highly interdisciplinary approach. Advancing its applications will require close collaboration between experts from various fields.

Chemists will be crucial for developing novel and efficient synthetic routes and for designing and creating new derivatives with enhanced properties. chemscene.com

Biologists and Pharmacologists will be needed to evaluate the biological activity of PROTACs and other conjugates containing this linker, and to elucidate their mechanisms of action. exlibrisgroup.com

Material Scientists can leverage the unique properties of this compound to develop innovative smart materials and responsive drug delivery systems.

Computational Scientists can play a vital role in modeling the interactions of PROTACs with their targets and in predicting the properties of new materials, thereby accelerating the design process. nih.govnih.gov

Clinicians will be essential for translating promising laboratory findings into clinical applications and for designing and conducting clinical trials. nih.gov

Such collaborative efforts will be instrumental in overcoming the current challenges and in unlocking the full therapeutic and technological potential of this compound and related compounds.

Q & A

Q. Methodological Insight :

  • Linker Optimization : Use computational modeling (e.g., molecular dynamics) to predict PEG4 length’s impact on ternary complex formation. Validate via in vitro assays comparing degradation efficiency with varying linker lengths .

How does this compound enhance solubility in hydrophobic compounds?

Basic Research Question
The PEG4 chain introduces hydrophilicity, reducing aggregation in aqueous environments. The phosphonic acid ethyl ester group further stabilizes the compound via hydrogen bonding.

Q. Methodological Insight :

  • Solubility Testing : Perform HPLC-based solubility assays in PBS or cell culture media. Compare partition coefficients (logP) of PROTACs with and without the PEG4-phosphonate linker .

What synthetic strategies are used to incorporate this compound into PROTACs?

Basic Research Question
The compound is typically conjugated via its phosphonic acid group to hydroxyl or amine functionalities on target ligands. Ethyl ester protection prevents premature reactivity during synthesis.

Q. Methodological Insight :

  • Conjugation Protocol : Use carbodiimide crosslinkers (e.g., EDC/NHS) for amide bond formation. Monitor reaction progress via LC-MS to ensure complete ester deprotection and conjugation .

How can researchers optimize the PEG chain length for specific PROTAC applications?

Advanced Research Question
While PEG4 is common (used in 54% of reported PROTACs), optimal length depends on target protein size and binding pocket accessibility.

Q. Methodological Insight :

  • Structure-Activity Relationship (SAR) Studies : Synthesize PROTAC analogs with PEG2–PEG8 linkers. Evaluate degradation efficiency (e.g., DC50 values) and cellular permeability (e.g., Caco-2 assays) .

What analytical techniques ensure purity and structural integrity of this compound in PROTAC synthesis?

Advanced Research Question
Critical quality attributes include PEG chain integrity, phosphonate group purity, and residual solvents.

Q. Methodological Insight :

  • Characterization Workflow :
    • NMR : Confirm PEG4 chain connectivity and ethyl ester presence (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for OCH2).
    • LC-MS : Detect impurities (e.g., hydrolyzed phosphonic acid) using reverse-phase columns and negative ion mode .

How does the phosphonic acid ethyl ester group affect stability under physiological conditions?

Advanced Research Question
The ethyl ester acts as a prodrug moiety, resisting hydrolysis in circulation but cleaving intracellularly by esterases.

Q. Methodological Insight :

  • Stability Assays : Incubate PROTACs in human plasma (37°C, 24h) and analyze via LC-MS for ester hydrolysis. Compare with control compounds lacking the ethyl ester .

What strategies mitigate steric hindrance caused by the PEG4 linker in PROTAC-target interactions?

Advanced Research Question
Excessive PEG flexibility may reduce ternary complex formation.

Q. Methodological Insight :

  • Linker Rigidity Screening : Introduce cyclic or branched PEG analogs. Use surface plasmon resonance (SPR) to measure binding kinetics between PROTAC components and target proteins .

How do PROTACs with this compound compare to those using alternative linkers (e.g., alkyl chains)?

Advanced Research Question
PEG linkers generally improve solubility but may reduce membrane permeability compared to alkyl chains.

Q. Methodological Insight :

  • Comparative Studies : Generate PROTACs with identical warheads but varying linkers. Assess degradation efficiency (Western blot) and bioavailability (mouse pharmacokinetics) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG4-phosphonic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
m-PEG4-phosphonic acid ethyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.